molecular formula C7H9ClO3 B14474773 Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate CAS No. 71666-00-7

Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate

Cat. No.: B14474773
CAS No.: 71666-00-7
M. Wt: 176.60 g/mol
InChI Key: NTNBNHCYSBPWGE-CRCLSJGQSA-N
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Description

Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a chlorocarbonyl group and an ethyl ester at positions 2 and 1 of the strained cyclopropane ring, respectively. Its stereochemistry (1R,2S) is critical for its reactivity and interactions in synthetic or biological contexts. The chlorocarbonyl group serves as an electrophilic site, enabling nucleophilic substitutions or couplings, while the ethyl ester enhances solubility in organic solvents. This compound is a key intermediate in synthesizing peptidomimetics, protease inhibitors, and other bioactive molecules, leveraging the cyclopropane ring’s unique conformational rigidity .

Properties

CAS No.

71666-00-7

Molecular Formula

C7H9ClO3

Molecular Weight

176.60 g/mol

IUPAC Name

ethyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

NTNBNHCYSBPWGE-CRCLSJGQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C(=O)Cl

Canonical SMILES

CCOC(=O)C1CC1C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ester and chlorocarbonyl groups. One common method involves the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent chlorination and esterification steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.

    Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ester and chlorocarbonyl groups, which can participate in various chemical transformations. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl (1R,2S)-2-(chlorocarbonyl)cyclopropane-1-carboxylate can be elucidated by comparing it to analogs with variations in substituents, stereochemistry, and functional groups. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Key Substituents/Modifications Physical Properties Reactivity/Applications Source ID
Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate 2,2-Dimethyl cyclopropane; chlorocarbonyl group mp 138–140°C; 90% yield; solid Sulfonamide coupling; high steric hindrance
2,2-Dimethyl-1-(4-sulfamoylphenylcarbamoyl)cyclopropanecarboxylic Acid Sulfamoylphenyl; carboxylic acid mp 180–183°C; 88% yield; solid Increased hydrogen bonding; acidic proton
(1R,2S)-Ethyl 2-Vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate Vinyl; trifluoroacetamido group Liquid; 99% yield Peptide coupling; fluorinated modifications
Ethyl (1S,2S)-2-(((benzyloxy)carbonyl)-D-valyl)cyclopropane-1-carboxylate Benzyloxycarbonyl-D-valine; (1S,2S) stereochemistry Yellow oil; 50% yield; Rf = 0.4 (EtOAc/Hexane) Proteasome inhibitors; chiral specificity
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride Amino; ethyl; hydrochloride salt Discontinued (commercial data) Enhanced water solubility; salt stability
Ethyl (1R,2S)-2-[(2-hydroxyethyl-methyl-amino)methyl]-1-phenyl-cyclopropane-1-carboxylate Phenyl; hydroxyethyl-methyl-amino Not reported Increased lipophilicity; potential CNS activity
Ethyl (1S,3R)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethyl-cyclopropane-1-carboxylate Dichlorophenyl; dimethyl cyclopropane Not reported Electron-withdrawing stabilization; agrochemicals

Key Observations

  • Substituent Effects :

    • Dimethyl groups (e.g., in ) increase steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the target compound.
    • Carboxylic acid derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding, whereas ester derivatives (target compound, ) are typically liquids or lower-melting solids.
    • Aromatic groups (e.g., phenyl in , dichlorophenyl in ) enhance lipophilicity, favoring membrane permeability in drug design.
  • Stereochemical Influence :

    • The (1R,2S) configuration of the target compound contrasts with (1S,2S) in , which shows 0:100 syn/anti isomer ratios in HPLC, highlighting stereochemical control in synthesis.
    • (1R,2R) analogs (e.g., ) may exhibit distinct biological activity due to altered spatial orientation.
  • Functional Group Reactivity :

    • The chlorocarbonyl group in the target compound is more reactive toward amines (e.g., sulfonamide in ) compared to trifluoroacetamido groups (), which resist hydrolysis.
    • Hydrochloride salts () improve aqueous solubility, critical for bioavailability in pharmaceuticals.

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